N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-11-5-4-10(6-9(11)7-12(15)16)14-13(17)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSXYDLZORWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of 1-methyl-2-oxoindoline with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide exerts its effects involves the inhibition of specific enzymes and pathways. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation. The compound’s interaction with these molecular targets can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Cyclopropane Rigidity : The cyclopropane ring is a common feature, likely enhancing metabolic stability and binding affinity through restricted rotation .
- Indolin vs. Indole : The target compound’s 2-oxoindolin group differs from indole derivatives (e.g., in ) by the presence of a lactam ring, which may influence solubility and hydrogen-bonding interactions .
Key Observations :
- Anticonvulsant Potential: The target compound’s structural similarity to isatin derivatives (e.g., ) suggests possible anticonvulsant activity, though substitution at the 5-position (methyl vs. bromo in ) may modulate efficacy .
- Metabolic Stability: Fluorinated analogs like lemborexant exhibit enhanced bioavailability due to fluorine’s metabolic resistance, whereas non-fluorinated compounds (e.g., target compound) may have shorter half-lives .
- Target Specificity : The indolin scaffold in the target compound contrasts with thiazole or triazole rings in fungicidal agents (), implying divergent biological targets .
Physicochemical Properties and Challenges
- Isomerism : highlights the presence of inseparable isomers in cyclopropanecarboxamide derivatives, which could complicate purification and activity assessment for the target compound .
- Elemental Analysis Discrepancies: In , theoretical vs. experimental C/H/N values showed minor deviations (e.g., 69.38% vs.
- Crystallography : Structural analogs (e.g., ) were characterized using X-ray diffraction, but the target compound’s conformational details remain unstudied in the provided evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
